molecular formula C7H16ClO4P B14232609 (2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol CAS No. 379217-77-3

(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol

Katalognummer: B14232609
CAS-Nummer: 379217-77-3
Molekulargewicht: 230.62 g/mol
InChI-Schlüssel: XZUSKSJNRIVCJL-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol is a chiral organophosphorus compound It is characterized by the presence of a chlorine atom, two ethoxy groups, and a phosphoryl group attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol typically involves the reaction of (2R)-3-chloropropane-1,2-diol with diethyl phosphite under controlled conditions. The reaction is catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:

(2R)3chloropropane1,2diol+(EtO)2P(O)H(2R)1chloro3diethoxyphosphorylpropan2ol(2R)-3-chloropropane-1,2-diol + (EtO)_2P(O)H \rightarrow this compound (2R)−3−chloropropane−1,2−diol+(EtO)2​P(O)H→(2R)−1−chloro−3−diethoxyphosphorylpropan−2−ol

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxyl group

Eigenschaften

CAS-Nummer

379217-77-3

Molekularformel

C7H16ClO4P

Molekulargewicht

230.62 g/mol

IUPAC-Name

(2R)-1-chloro-3-diethoxyphosphorylpropan-2-ol

InChI

InChI=1S/C7H16ClO4P/c1-3-11-13(10,12-4-2)6-7(9)5-8/h7,9H,3-6H2,1-2H3/t7-/m0/s1

InChI-Schlüssel

XZUSKSJNRIVCJL-ZETCQYMHSA-N

Isomerische SMILES

CCOP(=O)(C[C@H](CCl)O)OCC

Kanonische SMILES

CCOP(=O)(CC(CCl)O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.